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Calciumphosphid

Cat. No.: B12058215
M. Wt: 182.18 g/mol
InChI Key: GOKCLHLCMXPYLQ-UHFFFAOYSA-N
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Description

Significance of Metal Phosphides in Solid-State Chemistry

Metal phosphides, including calcium phosphide (B1233454), are a significant class of compounds in solid-state chemistry and materials science. Their properties are largely dictated by the nature of the metal-phosphorus bond, which often possesses a substantial covalent component, leading to a wide spectrum of electronic and structural characteristics. Unlike metal oxides or sulfides, metal phosphides can manifest as semiconductors, conductors, or insulators, depending critically on their precise stoichiometry, crystal structure, and electronic configuration. This versatility makes them attractive for diverse technological applications. While transition metal phosphides have garnered considerable attention for their catalytic and energy-related properties, the study of alkaline-earth metal phosphides like calcium phosphide contributes to a comprehensive understanding of the broader metal-phosphorus chemical space. nih.gov

Historical Context of Calcium Phosphide Research Evolution

The scientific journey of calcium phosphide (Ca₃P₂) began in 1791 when English chemist Smithson Tennant first synthesized it. Tennant's discovery occurred serendipitously during his investigations into the composition of carbon dioxide. Historically, calcium phosphide has been prepared through two primary methods: the carbothermal reduction of calcium phosphate (B84403), a process that involves heating calcium phosphate with carbon at high temperatures and yields carbon monoxide as a byproduct, and the direct combination of elemental calcium and phosphorus. smolecule.comwikipedia.org

During the early 20th century, calcium phosphide found practical application in pyrotechnics, notably in the development of naval flares by Charles Kingsford Smith in the 1920s and 1930s, which provided illumination for up to ten minutes. There is also speculation that calcium phosphide may have been an ingredient in ancient Greek fire formulas. Furthermore, calcium phosphide has been identified as a common impurity in calcium carbide, a situation that can lead to the spontaneous ignition of phosphine-contaminated acetylene (B1199291) gas. Its historical use as a rodenticide and in incendiary devices further highlights its reactive nature and early applications. smolecule.comwikipedia.org

Overview of Advanced Research Trajectories for Calcium Phosphides

Contemporary research on calcium phosphide is moving beyond its traditional applications to explore its fundamental material properties and potential as a precursor for novel materials. A significant area of advancement involves understanding its electronic structure. Recent studies have revealed that a specific form of Ca₃P₂ crystallizes in the hexagonal Mn₅Si₃ type structure and exhibits characteristics of a three-dimensional Dirac semimetal. This material possesses a unique "Dirac ring" of electronic states at the Fermi level, protected by crystalline symmetry, drawing parallels to the electronic properties of graphene. princeton.eduresearchgate.net

Furthermore, research is focused on developing more efficient and controlled synthesis methodologies. Plasma-assisted synthesis, for instance, offers a route to produce Ca₃P₂ at lower temperatures by exciting calcium and phosphorus vapors. Calcium phosphide is also being explored as an economically viable phosphorus precursor for the synthesis of high-quality Indium Phosphide (InP) nanocrystals, a development that promises reduced energy consumption and cost-effectiveness in nanomaterial production. muscatchemical.com Ongoing efforts in the fumigation sector are directed towards creating low-emission formulations and enhancing safety protocols for its application. doubtnut.combyjus.com

Scope and Objectives of Current Calcium Phosphide Investigations

Current investigations into calcium phosphide are multi-faceted, aiming to deepen our understanding of its fundamental properties and expand its utility in advanced applications. A primary objective is the detailed characterization of its electronic band structure and the exploration of the novel quantum transport phenomena associated with its Dirac semimetal nature. princeton.eduresearchgate.net Researchers are also focused on refining synthetic routes to achieve higher purity and better control over the morphology of Ca₃P₂, whether for fundamental studies or for use as a precursor in materials synthesis. smolecule.commuscatchemical.com

The established applications of calcium phosphide, particularly in pyrotechnics and pest control, continue to be areas of research, with an emphasis on improving efficiency and safety. smolecule.comdoubtnut.combyjus.com Concurrently, its role as a building block for other advanced materials, such as semiconductor nanocrystals, represents a significant research frontier. muscatchemical.com Understanding the intricate details of its reactivity, especially its decomposition pathways upon contact with water or acids, remains crucial for both safety considerations and for harnessing its chemical potential. smolecule.combrainly.comamericanelements.com

Data Tables

Table 1: Physicochemical Properties of Calcium Phosphide (Ca₃P₂)

PropertyValueSource Index
Molecular FormulaCa₃P₂ nih.govsmolecule.comdoubtnut.comchembk.com
Molecular Weight182.18 g/mol nih.govsmolecule.comdoubtnut.comchembk.com
AppearanceRed-brown crystalline powder or gray lumps nih.govsmolecule.comdoubtnut.comchembk.com
Density2.51 g/cm³ smolecule.comchembk.comontosight.ai
Melting PointDecomposes around 1600°C (or ~1750°C) smolecule.comchembk.comontosight.ai
SolubilityInsoluble in alcohol and ether; reacts with water. smolecule.com
ReactivityReacts vigorously with water and acids to produce flammable and toxic phosphine (B1218219) gas (PH₃). smolecule.combrainly.comamericanelements.com

Table 2: Synthesis Methods for Calcium Phosphide (Ca₃P₂)

MethodReaction EquationKey ConditionsSource Index
Carbothermal ReductionCa₃(PO₄)₂ + 8C → Ca₃P₂ + 8COHigh temperatures (800–1200°C), carbon source (graphite) smolecule.comwikipedia.org
Direct Combination of Elements3Ca + 2P → Ca₃P₂High temperatures (800–1000°C), inert atmosphere smolecule.com
Plasma-Assisted SynthesisN/A (Process-based)500–600°C in non-thermal plasma reactors

Table 3: Applications of Calcium Phosphide (Ca₃P₂)

Application CategorySpecific UseSource Index
Pest ControlRodenticide (e.g., Polytanol) smolecule.com
PyrotechnicsFireworks, naval flares, incendiary uses (e.g., Photophor) smolecule.comwikipedia.org
MilitaryWater-activated ammunition, signal fires nih.govsmolecule.com
Materials SciencePrecursor for advanced materials (e.g., Indium Phosphide nanocrystals) muscatchemical.com

Compound Names:

Calcium phosphide (Ca₃P₂)

Structure

2D Structure

Chemical Structure Depiction
molecular formula Ca3P2 B12058215 Calciumphosphid

Properties

Molecular Formula

Ca3P2

Molecular Weight

182.18 g/mol

IUPAC Name

calcium;phosphanidylidenecalcium

InChI

InChI=1S/3Ca.2P/q;;+2;2*-1

InChI Key

GOKCLHLCMXPYLQ-UHFFFAOYSA-N

Canonical SMILES

[P-]=[Ca].[P-]=[Ca].[Ca+2]

Origin of Product

United States

Advanced Synthetic Methodologies for Calcium Phosphide Materials

High-Temperature Synthesis of Novel Calcium Phosphide (B1233454) Phases

High-temperature synthesis remains a primary method for producing calcium phosphide and its various phases. This approach typically involves the direct combination of elemental calcium and phosphorus under controlled atmospheric conditions.

Control of Stoichiometry and Phase Purity during High-Temperature Reactions

Achieving high phase purity and precise stoichiometry in calcium phosphide synthesis is critical. The direct combination of calcium metal and red phosphorus at elevated temperatures, typically between 800–1000°C, is a common route . Rigorous control of the reaction atmosphere, specifically under inert conditions such as argon, is essential to prevent oxidation and the formation of unwanted calcium phosphate (B84403) byproducts . Maintaining a stoichiometric ratio of 3:1 (Ca:P) is crucial to avoid the formation of phases like CaP or Ca₅P₃ . Excess phosphorus (5–10%) can be used to compensate for potential sublimation losses during high-temperature processing . Post-synthesis treatments, such as grinding in an inert atmosphere and subsequent annealing, can further enhance crystallinity and phase purity .

Table 1: High-Temperature Synthesis Parameters for Calcium Phosphide

ParameterValueNotes
Temperature800–1000°CDirect combination of Ca and P.
AtmosphereInert (e.g., Argon)Prevents oxidation and formation of byproducts.
Stoichiometry3:1 (Ca:P)Critical for phase purity; excess P (5-10%) compensates for sublimation.
PrecursorsCalcium metal, Red phosphorus
Post-treatmentGrinding (inert atmosphere), AnnealingEnhances crystallinity and phase purity.

Influence of Reaction Conditions on Crystal Growth and Morphology

The reaction conditions during high-temperature synthesis significantly influence the crystal growth and morphology of calcium phosphide materials. While specific research on the morphological control of Ca₃P₂ itself via high-temperature methods is less detailed in the provided snippets, general principles for solid-state reactions apply. Factors such as heating rate, cooling rate, and the morphology of the starting precursors can impact the final product's characteristics. For related calcium phosphate materials, reaction temperature, pH, and the presence of specific ions have been shown to dictate crystal morphology, leading to forms like whiskers, rods, plates, or hexagonal crystals diva-portal.orgcambridge.orgresearchgate.netresearchgate.net. While these studies focus on calcium phosphates, they highlight the sensitivity of calcium-containing phosphide/phosphate systems to synthesis parameters, suggesting similar influences on calcium phosphide morphology if specific conditions were optimized.

Synthesis of Mixed-Valence Calcium Phosphide Hydrides

The synthesis of mixed-valence calcium phosphide hydrides represents a more specialized area, involving the incorporation of hydrogen into the calcium phosphide lattice, potentially leading to compounds with complex electronic and structural properties.

Preparative Routes for Calcium Phosphide Hydride (e.g., Ca₅P₃H)

Research into calcium phosphide hydrides is more nascent, with specific preparative routes less commonly detailed than for binary calcium phosphides. However, general strategies for synthesizing complex hydrides often involve high-temperature solid-state reactions under hydrogen atmosphere or reactions involving metal hydrides and phosphide precursors. For instance, the synthesis of related compounds like Ca₂BN₂H involves solid-state reactions of Ca₃N₂, CaH₂, and BN at 1000°C under inert conditions tum.de. While not directly calcium phosphide hydrides, these methods illustrate the high-temperature solid-state approach for incorporating hydrogen and other elements into metal phosphide-like structures. The compound Ca₅P₃H has been noted as a charge-balanced compound, suggesting its synthesis is achievable through controlled chemical reactions scispace.com. Further exploration into specific synthesis pathways for Ca₅P₃H would likely involve high-temperature reactions under a controlled hydrogen atmosphere or the reaction of pre-formed calcium phosphides with hydrogen sources.

Characterization of Co-existing Phases in Synthetic Products

Characterizing synthetic products containing mixed-valence calcium phosphide hydrides requires advanced analytical techniques to identify and quantify the various phases present. X-ray Diffraction (XRD) is fundamental for determining crystal structure and phase purity . Techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Raman Spectroscopy can identify functional groups and provide insights into the bonding environment, particularly for hydride species scielo.org.mxnih.gov. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Emission Spectrometry (ICP-AES) can be used to determine elemental composition and stoichiometry intjmorphol.comscispace.com. Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDS) is crucial for examining morphology and elemental distribution, helping to identify co-existing phases and their spatial arrangement scielo.org.mx. For hydrides, techniques like neutron diffraction or hydrogen-specific NMR spectroscopy might be employed to confirm the presence and location of hydrogen atoms within the crystal lattice tum.de.

Exploration of Non-Conventional Synthesis Pathways

Beyond traditional high-temperature solid-state reactions, non-conventional synthesis pathways offer alternative routes to calcium phosphide materials, potentially enabling finer control over properties or access to metastable phases. These methods can include wet-chemical precipitation, solvothermal, or mechanochemical approaches.

While the provided search results primarily focus on calcium phosphates, the principles of these non-conventional methods are transferable to phosphide synthesis. For instance, wet-chemical precipitation is widely used for calcium phosphates, allowing for the synthesis of nanostructured particles with controlled size and morphology by adjusting parameters like pH, temperature, and precursor concentrations researchgate.netnih.govresearchgate.netnih.govcas.cznih.gov. Solvothermal synthesis offers a similar level of control, utilizing solvents under elevated temperature and pressure to facilitate reactions, often yielding materials with specific morphologies researchgate.netnih.gov. Mechanochemical synthesis, involving high-energy ball milling, can induce solid-state reactions at lower temperatures than conventional methods and can also influence phase transformations and particle characteristics nih.gov.

The application of these non-conventional methods to calcium phosphide synthesis could potentially lead to novel phosphide phases or nanostructured materials with tailored properties, although specific literature for calcium phosphides using these routes is less abundant than for calcium phosphates. For example, Spark Plasma Sintering (SPS) is mentioned as a non-conventional approach for consolidating nanocrystalline apatites at lower temperatures, retaining desirable features innovationnewsnetwork.com. Such advanced consolidation techniques could also be explored for calcium phosphide precursors.

Compound List:

Calcium phosphide (Ca₃P₂)

Calcium phosphide hydride (e.g., Ca₅P₃H)

Calcium phosphate (general)

Hydroxyapatite (B223615) (HAp)

Beta-tricalcium phosphate (β-TCP)

Dicalcium phosphate anhydrous (DCPA)

Dicalcium phosphate dihydrate (DCPD)

Octacalcium phosphate (OCP)

Amorphous calcium phosphate (ACP)

Chlorapatite (ClAp)

Calcium pyrophosphate (CPP)

Carbonated apatite (CHAp)

Calcium hydrogen phosphite (B83602) (CaHPO₃)

Calcium fluoride (B91410) complexes

Calcium borate (B1201080) hydrides

Calcium nitride hydrides

Mechanochemical Synthesis Approaches for Calcium Phosphides

Mechanochemical synthesis leverages mechanical energy, typically through high-energy ball milling, to induce chemical reactions at ambient temperatures. This approach is particularly relevant for calcium phosphide, offering an alternative to energy-intensive high-temperature routes.

High-energy ball milling of elemental calcium and red phosphorus has been demonstrated as an effective method for producing calcium phosphide (Ca₃P₂). This process involves the repeated impact and friction between milling balls and the reactants within a sealed container. Research indicates that milling durations of 8–12 hours can yield conversion rates of 60–70% . A significant challenge associated with this method is the potential for contamination from the milling media, such as iron from steel balls, which can affect the purity of the synthesized Ca₃P₂ . Despite this, mechanochemical synthesis offers advantages in terms of energy efficiency and the ability to operate at room temperature, making it an attractive route for bulk calcium phosphide production. Studies on related calcium phosphate materials have shown that dry mechanosynthesis can be preferable to wet methods due to reduced contamination and improved product formation nih.gov.

Table 1: Mechanochemical Synthesis of Calcium Phosphide

MethodPrecursorsConditionsTypical Yield/ConversionKey Challenges
High-Energy Ball MillingCalcium metal, Red phosphorusAmbient temperature, 8-12 hours milling60-70%Contamination from milling media (e.g., Fe)
Ball Milling (Metal Phosphides)Metal powders, Red phosphorusLonger time scales (3-40 hours)VariesPurity, phase control

Solution-Based and Low-Temperature Synthetic Strategies

While direct synthesis of bulk calcium phosphide (Ca₃P₂) via low-temperature solution-based methods is less extensively documented compared to calcium phosphates used in biomaterials, the principles of these techniques are applicable to phosphorus-containing materials. Hydrothermal, solvothermal, and sol-gel methods are employed to synthesize various calcium phosphate compounds under controlled conditions, often at temperatures significantly lower than traditional solid-state reactions.

Hydrothermal and solvothermal syntheses typically involve reacting precursor materials in water or organic solvents, respectively, within sealed autoclaves at elevated temperatures (e.g., 60–500 °C) and pressures scielo.brnih.gov. These methods allow for precise control over crystal phase, morphology, and particle size of calcium phosphate-based materials nih.govnih.govnih.gov. For instance, microwave-assisted hydrothermal methods have been used to synthesize calcium phosphate materials at temperatures around 110–130 °C, followed by calcination nih.govnih.gov. Sol-gel techniques utilize chemical precursors that undergo hydrolysis and condensation to form a gel, which is then processed to yield the desired material, often at mild conditions diva-portal.org.

Although direct low-temperature solution synthesis of Ca₃P₂ is not widely reported, calcium phosphide itself has been utilized as a precursor in solution-based reactions. For example, reacting Ca₃P₂ with acids in solution generates phosphine (B1218219) gas (PH₃), which can then be used in subsequent syntheses, such as for indium phosphide (InP) quantum dots frontiersin.org. This highlights the potential for handling and reacting calcium phosphide in solution, suggesting that future research might explore direct low-temperature synthesis routes for Ca₃P₂ using specific calcium and phosphorus precursors in aqueous or organic media.

Table 2: Solution-Based and Low-Temperature Synthesis Principles for Calcium-Phosphorus Materials

MethodPrecursors (Examples)Solvents (Examples)Typical Temperature Range (°C)Key Features
Hydrothermal SynthesisCalcium salts (e.g., Ca(OH)₂, CaCl₂), Phosphoric acidWater60 - 500Crystallinity control, morphology, phase purity, operates under pressure
Solvothermal SynthesisCalcium salts, Phosphorus sourcesOrganic solvents (e.g., EG)60 - 500Higher temperatures/pressures possible than hydrothermal, solvent versatility
Sol-Gel SynthesisCalcium precursors (e.g., Ca(CH₃COO)₂), P precursorsAlcohols, water, mixturesAmbient - 200High purity, desired morphology, mild conditions, versatile for composites
Precursor Use (Ca₃P₂)Ca₃P₂, Acids (e.g., HCl)Aqueous solutionAmbientGeneration of PH₃ gas for further synthesis (indirect route)

Vapor-Phase Deposition Techniques for Calcium Phosphide Films

Vapor-phase deposition techniques, including Chemical Vapor Deposition (CVD), Metal-Organic Chemical Vapor Deposition (MOCVD), Pulsed Injection Chemical Vapor Deposition (PICVD), and Physical Vapor Deposition (PVD) methods like sputtering and Pulsed Laser Deposition (PLD), offer routes to synthesize thin films and coatings of calcium phosphide materials. These methods allow for precise control over film thickness, composition, and microstructure.

Sputtering, a PVD technique, involves bombarding a target material with ions in a vacuum chamber, ejecting target atoms that then deposit onto a substrate. High-purity calcium phosphide sputtering targets are commercially available, indicating the feasibility of depositing calcium phosphide films via sputtering for applications in semiconductors and optical devices americanelements.com. This process typically occurs under vacuum, with parameters like power and gas pressure influencing deposition rates and film properties nii.ac.jpmdpi.com.

CVD and related techniques involve reacting volatile precursors in the gas phase on a heated substrate. For calcium phosphide materials, this can involve using calcium-containing precursors (e.g., calcium lactate (B86563), calcium oxide) and phosphorus-containing precursors (e.g., trimethyl phosphate, phosphorus pentoxide) ingentaconnect.comresearchgate.nettandfonline.comcambridge.org. Deposition temperatures for calcium phosphate films via these methods often range from 350 °C to 650 °C tandfonline.comcambridge.org. While many studies focus on calcium phosphates (like hydroxyapatite and tricalcium phosphate), the fundamental principles of co-depositing calcium and phosphorus species from the vapor phase are directly applicable to the synthesis of calcium phosphide films. PICVD, for instance, has been used to deposit amorphous calcium phosphate particles using trimethyl phosphate and calcium lactate at substrate temperatures between 500–600 °C ingentaconnect.comresearchgate.net.

Table 3: Vapor-Phase Deposition Techniques for Calcium Phosphide Materials

TechniquePrecursors (Examples)Typical ConditionsResulting Material/Phase (Examples)
Physical Vapor Deposition (PVD)
SputteringCalcium Phosphide (Ca₃P₂) targetVacuum, ion bombardment, substrate temperature (e.g., 100-500°C) nii.ac.jpresearchgate.netCa₃P₂ films, Calcium phosphate films (e.g., oxyapatite, β-TCP) nii.ac.jpmdpi.com
Pulsed Laser Deposition (PLD)Calcium phosphate targetVacuum, laser ablation, substrate temperature (e.g., <400°C to >700°C), reactive gasAmorphous Ca-P, Hydroxyapatite (HA), β-TCP, Tetracalcium phosphate cambridge.org
Chemical Vapor Deposition (CVD)
CVD / Gas-Solid ReactionCaO (solid), P₂O₅ (gas)>350°CCalcium phosphates (e.g., β-TCP) tandfonline.com
Metal-Organic CVD (MOCVD)Calcium precursors (e.g., Calcium Lactate), Phosphorus precursors (e.g., Trimethyl Phosphate)500-650°C, 10 Torr, plasma enhancementCrystalline α-TCP, calcium pyrophosphate, amorphous HA cambridge.org
Pulsed Injection CVD (PICVD)Calcium Lactate, Trimethyl Phosphate500-600°CAmorphous calcium phosphate particles ingentaconnect.comresearchgate.net
Atomic Layer Deposition (ALD)Calcium and Phosphorus precursorsVaried temperaturesCa-P-O films (amorphous, crystalline after annealing) researchgate.net

Crystallographic and Structural Elucidation of Calcium Phosphide Phases

Determination of Crystal Structures of Calcium Phosphide (B1233454) Polymorphs

The determination of the crystal structure of calcium phosphide is complex, with different findings for its various polymorphs. The room-temperature form of Ca₃P₂ has not had its structure definitively confirmed through X-ray crystallography wikipedia.org. However, a high-temperature phase has been successfully characterized, providing valuable insight into the compound's structural behavior under different thermodynamic conditions wikipedia.org.

Synchrotron Powder X-ray Diffraction (SPXRD) is a powerful technique for phase analysis due to its high intensity, high resolution, and excellent signal-to-noise ratio. The high brilliance of a synchrotron source allows for the detection of minor crystalline phases that might be missed with conventional laboratory X-ray sources. Furthermore, the high angular resolution is critical for resolving closely spaced diffraction peaks, which is essential when analyzing samples that may contain multiple polymorphs or impurities with similar lattice parameters.

While specific studies detailing the application of synchrotron XRD for the phase analysis of calcium phosphide are not prevalent in the reviewed literature, the technique is ideally suited for such tasks. It could be used to definitively identify the phases present in a synthesized Ca₃P₂ sample, accurately quantify the proportions of different polymorphs, and detect subtle structural changes that occur during phase transitions at varying temperatures and pressures.

Rietveld refinement is a comprehensive analytical method used on powder diffraction data to refine the crystal structure and other microstructural parameters of a material wikipedia.org. The technique works by fitting a calculated theoretical diffraction pattern to the entire measured experimental pattern using a least-squares approach wikipedia.org. This allows for the extraction of detailed structural information even when diffraction peaks are severely overlapped, a common issue in powder diffraction patterns wikipedia.org.

This method has been successfully applied to characterize a high-temperature phase of calcium phosphide wikipedia.org. The refinement process would involve modeling the background, peak profiles, and structural parameters—such as lattice parameters, atomic positions, and site occupancies—to minimize the difference between the observed and calculated profiles. The successful application of Rietveld refinement was crucial for determining the structure of this high-temperature polymorph, as obtaining single crystals suitable for other diffraction methods can be challenging at elevated temperatures.

Single-crystal X-ray diffraction is the benchmark for unambiguous crystal structure determination. It provides the most precise information on atomic positions, bond lengths, and bond angles. However, this technique requires the growth of high-quality single crystals of sufficient size, which can be a significant experimental hurdle.

In the case of calcium phosphide, the structure of the room-temperature form has not been confirmed by single-crystal X-ray crystallography wikipedia.org. This indicates persistent challenges in synthesizing suitable single crystals of this phase, leaving its precise atomic arrangement and space group not fully resolved through this definitive method.

Characterization of Lattice Parameters and Unit Cell Geometries

Computational studies, such as those cataloged in the Materials Project, provide theoretical data on potential calcium phosphide structures. One such predicted phase of Ca₃P₂ crystallizes in a cubic system materialsproject.org. The Ca²⁺ centers are described as being in an octahedral coordination environment wikipedia.org. In this cubic structure, the calcium ions are bonded in a linear geometry to two equivalent phosphide ions, while the phosphide ions are bonded to six equivalent calcium ions, forming a network of corner-sharing octahedra materialsproject.org.

Below is a table detailing the crystallographic parameters for this computationally predicted cubic phase of Ca₃P₂.

ParameterValue
Crystal System Cubic
Space Group Pm-3m
Space Group Number 221
Lattice Parameter (a) 5.31 Å
Lattice Parameter (b) 5.31 Å
Lattice Parameter (c) 5.31 Å
Lattice Angle (α) 90°
Lattice Angle (β) 90°
Lattice Angle (γ) 90°
Unit Cell Volume 149.72 ų
Formula Units (Z) 1

Data sourced from the Materials Project, entry mp-1013547 materialsproject.org. Note: This structure is computationally predicted and not yet experimentally confirmed.

Investigations into Crystallographic Defects and Non-Stoichiometry

Crystallographic defects are interruptions in the normal periodic arrangement of atoms in a crystal, which can significantly influence a material's properties. In ionic compounds like calcium phosphide, common point defects include:

Vacancies : Missing atoms from their regular lattice sites.

Interstitials : Extra atoms located in sites that are not part of the regular crystal structure.

Frenkel Defects : An ion displaced from its normal lattice site to a nearby interstitial site.

Non-stoichiometry refers to compounds where the elemental proportions deviate from the ideal chemical formula. For Ca₃P₂, this would mean the ratio of calcium to phosphorus is not exactly 3:2. This can be caused by a high concentration of defects. For instance, an excess of calcium vacancies or phosphorus interstitials could lead to a phosphorus-rich compound.

While these defects are theoretically possible in the Ca₃P₂ lattice, specific experimental studies investigating their presence, concentration, and impact on the material's properties are not extensively documented in the available literature. It is known that commercial-grade calcium carbide often contains calcium phosphide as an impurity, which suggests that in industrial production, materials can exhibit a degree of non-stoichiometry and contain foreign phases wikipedia.org.

Advanced Electron Diffraction and Microscopy for Nanoscale Structural Analysis

Advanced electron microscopy techniques provide powerful tools for analyzing material structures at the nanoscale, offering information that is complementary to bulk X-ray diffraction methods.

Transmission Electron Microscopy (TEM) : TEM can be used to directly image the morphology and size of individual calcium phosphide nanocrystals. High-Resolution TEM (HRTEM) allows for the visualization of atomic columns and the identification of planar defects like stacking faults or grain boundaries.

Selected Area Electron Diffraction (SAED) and Nanobeam Electron Diffraction (NBED) : These techniques can obtain diffraction patterns from single nanocrystals. This is invaluable for determining the crystal structure and orientation of individual nanoscale particles, which is not possible with powder XRD. This would be particularly useful for confirming whether nanoscale Ca₃P₂ has the same structure as the bulk material and for identifying different polymorphs within a mixed-phase sample.

Despite the potential of these techniques to provide unparalleled insight into the nanoscale structural features of calcium phosphide, specific research applying these advanced methods to Ca₃P₂ is not prominent in the surveyed scientific literature. Such studies would be beneficial for understanding crystallization mechanisms and identifying localized structural defects.

Transmission Electron Microscopy (TEM) for Microstructure

Transmission Electron Microscopy is a high-resolution imaging technique capable of providing detailed information about the internal structure of materials at the nanoscale. nrel.govjeolusa.com By transmitting a beam of electrons through an ultra-thin specimen, TEM can reveal features such as crystal lattice, defects, grain boundaries, and different phases present in the material. ust.hkmyscope.training

Principles and Potential Findings for Calcium Phosphide:

In the context of calcium phosphide, TEM analysis could offer significant insights into its microstructure. Bright-field and dark-field imaging modes could be employed to visualize the morphology and size of individual calcium phosphide grains. High-resolution TEM (HRTEM) would allow for the direct imaging of the atomic lattice of Ca₃P₂, enabling the identification of crystal defects such as dislocations, stacking faults, and vacancies. ust.hk

Selected Area Electron Diffraction (SAED) is a crucial TEM technique that produces diffraction patterns from a specific area of the sample. atomfair.comfiveable.mewikipedia.org These patterns provide information about the crystal structure and orientation of the material. atomfair.com For a single crystal of calcium phosphide, a SAED pattern would consist of a regular array of spots, from which the lattice parameters of the specific phase could be determined and confirmed. wikipedia.org In the case of polycrystalline calcium phosphide, the SAED pattern would appear as a set of concentric rings, which can be used to identify the crystal structure and assess the degree of crystallinity. atomfair.com

Illustrative Data from TEM Analysis:

Due to the lack of specific published research, the following table is illustrative of the type of data that could be obtained from a TEM analysis of a hypothetical polycrystalline Ca₃P₂ sample.

Feature AnalyzedPotential Observation/DataTechnique
Grain Morphology Equiaxed or elongated grains with an average size of 50-200 nm.Bright-Field TEM
Crystal Structure SAED pattern of spots or rings corresponding to the known crystal structure of Ca₃P₂.SAED
Lattice Fringes Direct visualization of atomic planes with specific interplanar spacing.HRTEM
Crystalline Defects Presence of dislocations and stacking faults within the crystal lattice.HRTEM, Dark-Field TEM

This table is for illustrative purposes to demonstrate the capabilities of TEM, as specific experimental data for calcium phosphide is not widely published.

Electronic Structure and Advanced Theoretical Investigations of Calcium Phosphides

First-Principles Calculations of Electronic Band Structure

First-principles calculations are fundamental to understanding the electronic properties of materials from their atomic structure. For calcium phosphides, particularly Ca₃P₂, Density Functional Theory (DFT) has been extensively utilized to elucidate ground-state properties, while more advanced methods are considered for excited-state phenomena.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) calculations, employing methods such as the full-potential linearized augmented plane wave (FP-LAPW) with local orbitals aip.orgprinceton.eduosti.govresearchgate.netaip.org, and utilizing the Perdew-Becke-Ernzerhof (PBE) parameterization of the Generalized Gradient Approximation (GGA) aip.orgprinceton.eduosti.govresearchgate.netaip.org, have been pivotal in characterizing the ground-state electronic structure of Ca₃P₂. These calculations have consistently predicted Ca₃P₂ to be a three-dimensional (3D) Dirac semimetal aip.orgprinceton.eduosti.govresearchgate.netaip.org. Further analyses using Density of States (DOS) and Crystal Orbital Hamilton Population (COHP) have corroborated the electronic stability and bonding characteristics of Ca₃P₂ princeton.eduresearchgate.net. The calculations typically involve sampling the irreducible Brillouin zone with a specified number of k-points, for instance, 133 k-points princeton.eduresearchgate.net.

ParameterValueSource References
CodeWien2k aip.orgprinceton.eduosti.govresearchgate.netaip.org
Basis SetFP-LAPW + lo aip.orgprinceton.eduosti.govresearchgate.netaip.org
Exchange-Correlation FunctionalPBE (GGA) aip.orgprinceton.eduosti.govresearchgate.netaip.org
Brillouin Zone Sampling133 k-points princeton.eduresearchgate.net
Predicted Ground State3D Dirac Semimetal aip.orgprinceton.eduosti.govresearchgate.netaip.org

Quasiparticle (GW) Corrections for Excited State Properties

While DFT accurately describes ground-state properties, understanding excited-state phenomena, such as band gaps and optical properties, often necessitates more advanced theoretical frameworks like the quasiparticle (GW) approximation. The GW method, based on many-body perturbation theory, accounts for electron correlations and screening effects that are not fully captured by standard DFT functionals epfl.chresearchgate.netnih.govfrontiersin.org. Although specific GW calculations for Ca₃P₂ were not detailed in the reviewed literature, this methodology is standard for refining band structures and predicting optical spectra in materials exhibiting complex electronic behavior. The GW approximation, either in its G₀W₀ or quasiparticle self-consistent (qsGW) forms, provides a more accurate description of electronic excitations compared to DFT epfl.chresearchgate.netfrontiersin.orgresearchgate.net.

Identification and Characterization of Topological Electronic States

The most striking theoretical finding regarding Ca₃P₂ is its classification as a topological semimetal, specifically a 3D Dirac semimetal. This classification arises from the unique topology of its electronic band structure.

Discovery of Dirac Semimetal Characteristics in Ca₃P₂

Through first-principles calculations, Ca₃P₂ has been identified as a three-dimensional Dirac semimetal aip.orgprinceton.eduosti.govresearchgate.netaip.orgprinceton.edu. Dirac semimetals are characterized by the presence of Dirac points, where energy bands cross linearly with momentum, similar to the behavior of relativistic Dirac fermions princeton.edu. In Ca₃P₂, these Dirac crossings are not isolated points but form a continuous ring, a feature that distinguishes it from simpler Dirac semimetals like graphene or Cd₃As₂ aip.orgprinceton.eduosti.govresearchgate.netaip.org. This unusual electronic structure suggests potential for novel quantum transport properties, such as high magnetoresistance and extremely high mobility aip.orgprinceton.eduresearchgate.net.

FeatureDescription/ValueSource References
Material Classification3D Dirac Semimetal aip.orgprinceton.eduosti.govresearchgate.netaip.orgprinceton.edu
Dirac Point FeatureContinuous Ring of Dirac Nodes aip.orgprinceton.eduosti.govresearchgate.netaip.org
Symmetry of NodesSixfold Rotational Symmetry aip.orgprinceton.eduosti.govresearchgate.netaip.org
Spin-Orbit Coupling (SOC)Negligible effect on Dirac crossings aip.orgprinceton.eduresearchgate.net
Associated Surface StatesDrumhead-like researchgate.net

Analysis of Dirac Node Rings at the Fermi Level

A key characteristic of Ca₃P₂ is the presence of a "highly unusual ring of Dirac nodes" precisely at the Fermi level (E<0xE2><0x82><0x93>) aip.orgprinceton.eduosti.govresearchgate.netaip.org. This ring is described as a continuous, two-dimensional structure within the kₓ-k<0xE1><0xB5><0xA7> plane, exhibiting sixfold rotational symmetry aip.orgprinceton.eduosti.govresearchgate.netaip.org. This topological feature is analogous to the Dirac points found in 2D graphene but is realized in a bulk 3D material. The stability of these Dirac states against gap opening is crucial, and theoretical analyses indicate that spin-orbit coupling (SOC) has a negligible impact on these crossings in Ca₃P₂ aip.orgprinceton.eduresearchgate.net. The topological nature of these nodal lines can lead to the formation of protected surface states, often referred to as "drumhead" states, which have a dispersion minimum that can manifest as a Van Hove singularity in the surface density of states researchgate.net.

Theoretical Studies of Electronic State Protection Mechanisms

The topological electronic states, particularly the Dirac node rings in Ca₃P₂, are not arbitrary features but are robustly protected by the material's crystalline symmetries. Theoretical investigations have identified specific symmetry operations that prevent these states from being gapped.

The Dirac states and the nodal ring structure in Ca₃P₂ are protected against gap opening by crystalline symmetries, notably by a mirror plane aip.orgprinceton.eduosti.govresearchgate.netaip.org. This protection mechanism is highly analogous to how Dirac states are stabilized in graphene aip.orgprinceton.eduosti.govresearchgate.netaip.org. Specifically, crystalline reflection symmetry plays a critical role in safeguarding the line nodes researchgate.net. In general, Dirac crossings in inversion-symmetric, non-magnetic materials are stable as long as the crossing point itself is protected by symmetry princeton.edu. The topological protection of these nodal lines can be further characterized by a quantized Berry phase, typically π, along a Wilson loop enclosing the nodal line researchgate.net.

Protected FeatureProtection MechanismAnalogySource References
Dirac Node RingMirror Plane SymmetryGraphene aip.orgprinceton.eduosti.govresearchgate.netaip.org
Dirac Node RingCrystalline Reflection SymmetryN/A researchgate.net
Dirac CrossingsInversion Symmetry (in non-magnetic)N/A princeton.edu

Spectroscopic Characterization of Calcium Phosphide Materials

Vibrational Spectroscopy for Bonding Environment Analysis

Vibrational spectroscopy, encompassing Raman and Fourier Transform Infrared (FTIR) spectroscopy, probes the vibrational modes of a material, which are intrinsic to its crystal structure and chemical bonding.

Raman spectroscopy is a powerful non-destructive technique for investigating the lattice dynamics of crystalline solids. In materials like calcium phosphide (B1233454), the Raman spectrum is characterized by peaks corresponding to phonon modes, which are quantized lattice vibrations. The number and symmetry of these modes are determined by the crystal's space group. For the cubic phase of Ca₃P₂ (space group Pm-3m), group theory predicts a set of Raman-active phonon modes.

While detailed experimental Raman spectra for Ca₃P₂ are not extensively reported in the literature, theoretical calculations based on density functional theory (DFT) can predict the phonon dispersion and density of states. These calculations indicate the expected frequencies of Raman-active optical phonons. For binary phosphides, the spectra are generally divided into two regions: a low-frequency region dominated by vibrations of the heavier metal cations (Ca²⁺) and a high-frequency region attributed primarily to the vibrations of the phosphorus atoms. The experimental determination of these peak positions would provide valuable data for validating theoretical models and understanding the interatomic forces within the Ca₃P₂ lattice.

Table 5.1.1: Predicted Raman Active Modes for Cubic Ca₃P₂

Symmetry Predicted Frequency (cm⁻¹) Vibrational Character
T₂g (Calculated Value) P sublattice vibration
E_g (Calculated Value) Mixed Ca-P vibration

Note: Specific frequency values are pending experimental verification or more detailed theoretical studies.

X-ray Absorption Spectroscopy (XAS) for Electronic Structure and Coordination

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to investigate the local geometric and electronic structure of a specific element within a material. In the context of calcium phosphide (Ca₃P₂), XAS can provide detailed insights into the coordination environment and oxidation states of both the calcium and phosphorus atoms. The technique involves tuning synchrotron X-ray radiation to the binding energy of a core electron of the element of interest. The absorption of these X-rays excites the core electron, and the resulting absorption spectrum contains information about the unoccupied electronic states and the local atomic arrangement around the absorbing atom. The XAS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

X-ray Absorption Near Edge Structure (XANES)

The XANES region, which encompasses the absorption edge and extends to about 50 eV above it, provides information on the electronic structure, oxidation state, and coordination geometry of the absorbing atom. The features in the XANES spectrum, such as the position and intensity of the absorption edge and pre-edge peaks, are highly sensitive to the local chemical environment.

For calcium phosphide, XANES spectra can be collected at both the Ca K-edge and the P K-edge. The Ca K-edge spectrum arises from the excitation of a Ca 1s electron, while the P K-edge spectrum corresponds to the excitation of a P 1s electron. The shape and energy of these edges are characteristic of the Ca²⁺ and P³⁻ ions within the Ca₃P₂ crystal lattice.

Theoretical XANES spectra for cubic Ca₃P₂ have been calculated and are available through resources like the Materials Project. diva-portal.orgmaterialsproject.org These calculations provide a theoretical basis for understanding the electronic transitions that govern the features of the XANES spectra. The main absorption peak in the K-edge XANES spectrum of an element is often referred to as the "white line" and corresponds to the transition of the core electron to the lowest unoccupied p-states. The position of this white line is indicative of the oxidation state of the absorbing atom.

FeatureDescription
Ca K-edge Probes the unoccupied p-states of the calcium atoms. The edge position is sensitive to the +2 oxidation state of calcium in Ca₃P₂.
P K-edge Probes the unoccupied p-states of the phosphorus atoms. The edge position reflects the -3 oxidation state of phosphorus, which would be at a lower energy compared to phosphate (B84403) compounds where phosphorus is in a +5 oxidation state.
Pre-edge Features The presence and intensity of pre-edge peaks can provide information about the symmetry of the coordination environment. For instance, in centrosymmetric environments, pre-edge features are often suppressed.
Post-edge Features Oscillations immediately following the main absorption edge are influenced by the local geometry and the type of neighboring atoms.

This table summarizes the key features of XANES spectra for Calcium Phosphide and the information they provide.

In Ca₃P₂, the local coordination environment of the calcium and phosphorus atoms dictates the specific features of their respective XANES spectra. Theoretical models of cubic Ca₃P₂ indicate that the Ca²⁺ ions are bonded in a linear geometry to two equivalent P³⁻ atoms, while the P³⁻ ions are bonded to six equivalent Ca²⁺ atoms, forming corner-sharing PCa₆ octahedra. materialsproject.org These distinct coordination environments would result in unique XANES fingerprints for both elements.

Extended X-ray Absorption Fine Structure (EXAFS)

The EXAFS region of the X-ray absorption spectrum begins approximately 50 eV above the absorption edge and can extend for several hundred eV. This region is characterized by oscillations that arise from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. ucalgary.ca Analysis of these oscillations can yield precise information about the local atomic structure around the absorbing atom, including interatomic distances, coordination numbers, and the types of neighboring atoms. nih.govaps.org

For calcium phosphide, EXAFS analysis at the Ca K-edge would provide information about the coordination environment of the calcium atoms, specifically their bonding to phosphorus atoms. Conversely, EXAFS at the P K-edge would reveal the local structure around the phosphorus atoms, including their coordination with surrounding calcium atoms.

The analysis of EXAFS data involves isolating the oscillatory part of the spectrum, converting it to k-space (where k is the photoelectron wave number), and then performing a Fourier transform to obtain a radial distribution function. This function shows peaks corresponding to the different coordination shells of atoms around the absorbing atom. By fitting this data with theoretical models, quantitative structural parameters can be extracted.

Based on the known crystal structure of cubic Ca₃P₂, the following parameters would be expected from an EXAFS analysis: materialsproject.org

Absorbing AtomScattering AtomInteratomic Distance (Å)Coordination Number
CaP2.652
PCa2.656

This interactive table presents the expected interatomic distances and coordination numbers for Calcium Phosphide as would be determined by EXAFS, based on its crystallographic data. materialsproject.org

The Debye-Waller factor, which is also determined from EXAFS analysis, provides information about the degree of thermal and static disorder in the coordination shells. A higher Debye-Waller factor indicates greater disorder.

By combining the electronic structure information from XANES with the precise local atomic arrangement from EXAFS, a comprehensive understanding of the chemical bonding and structure of calcium phosphide can be achieved.

Chemical Reactivity and Degradation Mechanisms of Calcium Phosphide

Kinetics and Thermodynamics of Hydrolysis Reactions

The most prominent chemical characteristic of calcium phosphide (B1233454) is its vigorous reaction with water. This hydrolysis is an exothermic process that results in the formation of calcium hydroxide (B78521) and phosphine (B1218219) gas.

This reaction is rapid and can be violent. noaa.gov One kinetic study performed under conditions of excess water (at least a five-fold excess) demonstrated that half of the maximum theoretical yield of phosphine gas is generated within 15 minutes of exposure. noaa.govnih.gov This indicates a high reaction rate under aqueous conditions. While detailed thermodynamic data such as the specific enthalpy of reaction (ΔH) for Ca₃P₂ hydrolysis is not widely published in readily available literature, the spontaneous and energetic nature of the reaction confirms its thermodynamic favorability.

ReactantsProductsStoichiometric Ratio
Calcium Phosphide (Ca₃P₂)Calcium Hydroxide (Ca(OH)₂)1 : 3
Water (H₂O)Phosphine (PH₃)6 : 2

An interactive data table summarizing the stoichiometry of Calcium Phosphide hydrolysis.

Calcium phosphide is a salt-like compound composed of calcium cations (Ca²⁺) and phosphide anions (P³⁻). wikipedia.org The generation of phosphine gas upon hydration is a direct result of the reaction between the highly basic phosphide anion and water.

The mechanism proceeds via the protonation of the phosphide anion by water molecules. The P³⁻ ion acts as a strong Brønsted-Lowry base, accepting protons (H⁺) from water. This process can be envisioned as a stepwise protonation, ultimately forming the stable phosphine molecule:

P³⁻ + H₂O → HP²⁻ + OH⁻

HP²⁻ + H₂O → H₂P⁻ + OH⁻

H₂P⁻ + H₂O → H₃P (PH₃) + OH⁻

Simultaneously, the calcium cations (Ca²⁺) react with the hydroxide ions (OH⁻) generated during the process to form calcium hydroxide. The phosphine gas produced is only sparingly soluble in water and is thus liberated from the solution. The spontaneous ignition of phosphine that is often observed is typically due to the presence of diphosphine (P₂H₄) impurities, which are highly pyrophoric. nih.gov

The rate of calcium phosphide hydrolysis is significantly influenced by several environmental factors. The presence of moisture is the primary driver of the reaction.

Humidity: The reaction can be initiated by atmospheric humidity alone, with the rate of phosphine generation being dependent on the ambient humidity level. nih.gov In dry conditions, calcium phosphide is stable. noaa.gov

Temperature: The rate of reaction is dependent on the ambient temperature. nih.gov Increased temperature generally accelerates the rate of chemical reactions, and the hydrolysis of metal phosphides is no exception.

pH and Acidity: The hydrolysis of calcium phosphide is dramatically accelerated in acidic conditions. The reaction with acids, such as hydrochloric acid, is described as extremely energetic. noaa.gov This is because the abundance of H⁺ ions in an acidic solution facilitates the rapid protonation of the P³⁻ anion, leading to a much faster rate of phosphine generation compared to the reaction with neutral water. The reaction with hydrochloric acid is as follows: Ca₃P₂ + 6HCl → 3CaCl₂ + 2PH₃ smolecule.com

ParameterInfluence on Hydrolysis RateDescription
Moisture/Humidity IncreasesThe primary reactant; reaction rate is dependent on its availability. nih.gov
Temperature IncreasesHigher temperatures accelerate the reaction kinetics. nih.gov
Acidity (Low pH) Strongly IncreasesProvides an abundant source of protons, leading to a very energetic reaction. noaa.gov

An interactive data table summarizing the influence of key environmental parameters on the hydrolysis rate of Calcium Phosphide.

Oxidation and Thermal Decomposition Pathways

Calcium phosphide undergoes decomposition and oxidation under thermal stress. The compound is thermally stable to a high degree, with a melting point of approximately 1600 °C. wikipedia.org However, when heated to decomposition, it emits toxic fumes of phosphoxides. nih.gov

In the presence of oxygen, the reaction is more pronounced. Calcium and other alkaline earth phosphides will incandesce when heated in oxygen, indicating a strong exothermic oxidation reaction. noaa.gov In the event of a fire where calcium phosphide is involved and moisture is present, the resulting smoke is dense with phosphoric acid, a product of the oxidation of the initially formed phosphine. noaa.govnih.gov

The precise pathways of thermal decomposition in an inert atmosphere are not well-documented in available literature, but the ultimate products would likely involve elemental calcium and phosphorus or more stable calcium phosphide phases, depending on the temperature and pressure.

Chemical Stability in Diverse Gaseous Environments

The stability of calcium phosphide is critically dependent on the composition of the surrounding gaseous environment, particularly its moisture content.

Dry Air/Inert Gas: In a completely dry atmosphere, such as dry air, nitrogen, or other inert gases, calcium phosphide is stable. noaa.gov

Moist Air: As established, the presence of water vapor in the air leads to the gradual hydrolysis of the compound, releasing phosphine gas. nih.gov

Oxygen: At ambient temperatures, the reaction with pure, dry oxygen is not significant. However, at elevated temperatures, calcium phosphide will react vigorously with oxygen. noaa.gov

Data regarding its reactivity and stability in other specific gaseous environments, such as carbon dioxide or sulfur dioxide, is not extensively available.

Emerging Applications of Calcium Phosphides in Advanced Technologies

Potential in Topological Materials Science and Spintronics

A significant area of emerging research is the exploration of calcium phosphide (B1233454) (Ca3P2) as a topological semimetal. Unlike conventional metals or semiconductors, topological semimetals possess unique electronic band structures where the conduction and valence bands touch at specific points or lines in the momentum space. princeton.edu

Detailed computational studies and electronic structure analysis have identified Ca3P2 as a three-dimensional (3D) Dirac semimetal. pv-magazine.com A key feature of this material is the presence of a highly unusual "ring of Dirac nodes" near the Fermi level. princeton.edupv-magazine.com These Dirac nodes are points where electrons behave as if they have no mass, leading to exceptionally high electron mobility and other novel quantum transport phenomena. princeton.edu

The topological properties of Ca3P2 are protected by the material's crystalline symmetry. princeton.edu This symmetry prevents a gap from opening between the valence and conduction bands, preserving the Dirac states. Associated with these bulk electronic states are predicted "drumhead" surface states, which are topologically protected surface states that could exhibit unique electronic properties, such as enhanced correlation effects. princeton.edusmolecule.com The interplay between symmetry and the topology of the electronic wave functions is central to the stability of these features. princeton.edu

These characteristics make calcium phosphide a promising candidate for fundamental studies in condensed matter physics and for potential applications in next-generation electronics and spintronics, where the control of electron spin is utilized in addition to its charge. rsc.org The high mobility of charge carriers and the robust nature of its topological states could be harnessed for developing high-speed, low-dissipation electronic devices. princeton.edu

Table 1: Key Research Findings on the Topological Properties of Calcium Phosphide (Ca3P2)

PropertyDescriptionSource(s)
Material Classification Topological Semimetal (3D Dirac Semimetal) princeton.edu
Key Electronic Feature A line or "ring" of Dirac nodes near the Fermi energy. princeton.edupv-magazine.com
Protection Mechanism Crystalline reflection symmetry protects the band crossings against gap opening. princeton.edu
Predicted Surface States "Drumhead" surface states with a relatively weak dispersion. princeton.edusmolecule.com
Potential Applications High-speed electronics, spintronics, quantum transport studies. princeton.edursc.org

Applications in Catalysis and Chemical Conversion

The role of calcium phosphide in catalysis is primarily investigated in the context of its chemical conversion capabilities and as a component or precursor in more complex catalytic systems. Transition metal phosphides are a class of materials known for their catalytic activity in a variety of important industrial reactions. mdpi.com

Research into hydrodesulfurization (HDS) catalysts has shown that the properties of a primary catalyst, such as nickel phosphide (Ni2P), can be enhanced by the inclusion of other metals. mdpi.com Studies have demonstrated that incorporating calcium as a dopant into Ni2P catalysts can enhance the HDS activity, suggesting a synergistic effect where calcium modifies the electronic or structural properties of the catalyst to improve its performance. mdpi.com

Furthermore, calcium phosphide itself undergoes chemical conversion in the presence of oxidizing agents. For instance, it can be converted to calcium phosphate (B84403) compounds, such as β-tricalcium phosphate and tetracalcium phosphate, through oxygen injection at high temperatures. wikipedia.org This conversion chemistry is relevant in metallurgical processes, such as the treatment of dephosphorization slags. wikipedia.org While not a direct catalytic application, this reactivity highlights its role as an intermediate in chemical processes that can yield stable phosphate-based materials. The broader family of metal phosphides is recognized for having versatile catalytic properties, including high acidity and reduced metal character, which are beneficial for various chemical transformations. mdpi.commaterialsproject.org

Exploration in Thermoelectric Materials Development

Thermoelectric materials can directly convert heat into electricity and vice versa, with their efficiency quantified by a dimensionless figure of merit (ZT). nih.govwikipedia.orgnrel.gov Metal phosphides have recently emerged as a promising class of materials for thermoelectric applications due to the high abundance of their constituent elements and their potential for high performance. upc.edu

While binary calcium phosphide (Ca3P2) is not the primary focus, ternary calcium phosphides such as CaAgP and CaCuP have been identified as potential low-cost, low-density thermoelectric materials. upc.edu Research on CaAgP shows it can achieve a reasonably high ZT value of over 0.4 at 660 K, which is attributed to a moderate power factor and low lattice thermal conductivity. upc.edu Similarly, CaCuP has demonstrated a ZT of 0.5 at 792 K, exhibiting one of the largest power factors observed in this class of materials.

The performance of these materials is a subject of ongoing research. For instance, in CaCuP, performance is limited by a relatively large lattice thermal conductivity and high intrinsic p-type doping levels. Scientists are exploring strategies like isovalent alloying, such as substituting phosphorus with arsenic (in CaCuP1–xAsx), to reduce thermal conductivity through mass fluctuations and potentially improve the ZT value. These studies indicate that calcium-containing phosphides are a viable and promising family of materials for waste heat recovery and other thermoelectric applications.

Table 2: Interactive Data on Thermoelectric Properties of Ternary Calcium Phosphides

CompoundTemperature (K)Power Factor (S²/ρ) (mW m⁻¹ K⁻²)Lattice Thermal Conductivity (κL) (W m⁻¹ K⁻¹)Figure of Merit (ZT)Source(s)
CaAgP 660~1.25~1.2> 0.4 upc.edu
CaCuP 792High-~0.5
Cd3P2 673-< 1.0 (at 300K)~0.9
Ag6Ge10P12 750--~0.7

Note: The table includes other relevant metal phosphides for comparison.

Integration in Optoelectronic Devices and Photovoltaics

The application of calcium phosphide in optoelectronics and photovoltaics is a nascent field with limited but emerging research interest. The potential for Ca3P2 in these areas stems from its fundamental semiconductor properties and the possibility of synthesizing it in nanoscale forms, such as nanocrystals or quantum dots.

Quantum dots are semiconductor nanocrystals that exhibit quantum mechanical properties, and their bandgaps can be tuned by changing their size, making them attractive for photovoltaic applications. The development of colloidal synthesis methods for metal phosphide nanocrystals, including those based on Ca3P2, is a key focus for researchers aiming to create materials for photovoltaics, light-emitting diodes (LEDs), and batteries. The unique electronic properties of Ca3P2, particularly its status as a Dirac semimetal, could lead to novel optoelectronic phenomena if harnessed in thin-film or nanocrystal form. princeton.edu

However, the practical integration of calcium phosphide into functional optoelectronic or photovoltaic devices has not yet been extensively demonstrated in scientific literature. Unlike more established photovoltaic phosphides such as zinc phosphide (Zn3P2), research into Ca3P2-based devices is still in the exploratory phase. Future work in this area would likely focus on the synthesis of high-quality Ca3P2 thin films and nanocrystals and the characterization of their fundamental optical and electronic properties to assess their true potential for solar energy conversion and light-emitting applications.

Future Research Directions and Unexplored Avenues in Calcium Phosphide Chemistry

Discovery of New Calcium Phosphide (B1233454) Stoichiometries and Polymorphs

While Ca₃P₂ is the most well-known compound, the calcium-phosphorus phase diagram is not fully explored, and other stoichiometries are known to exist, including exotic compositions such as CaP, CaP₃, Ca₂P₂, and Ca₅P₈. wikipedia.org The exploration of new synthetic routes, particularly under extreme conditions, presents a significant opportunity to discover novel crystalline forms (polymorphs) and entirely new stoichiometric compounds.

High-pressure, high-temperature (HPHT) synthesis is a powerful technique for accessing new thermodynamic and metastable phases that are not stable under ambient conditions. As demonstrated in analogous binary systems like Ca-S, the application of high pressure can lead to the formation of unprecedented compositions. acs.org For the Ca-P system, HPHT synthesis could stabilize phosphides with different Ca:P ratios or induce polymorphic transformations in known compounds. For example, a high-temperature form of Ca₃P₂ has been synthesized that possesses a hexagonal Mn₅Si₃-type crystal structure, differing from what was previously assumed. americanelements.com The systematic exploration of the pressure-temperature phase space is a critical avenue for discovering new calcium phosphide materials with unique bonding arrangements and physical properties.

Table 1: Known Stoichiometries in the Calcium-Phosphorus System

Compound Formula Common Name Notes
Ca₃P₂ Calcium Phosphide Most common and industrially relevant form. wikipedia.org
CaP Calcium Monophosphide Exotic stoichiometry. wikipedia.org
CaP₃ Calcium Triphosphide Exotic stoichiometry. wikipedia.org
Ca₂P₂ Dicalcium Diphosphide Exotic stoichiometry. wikipedia.org

Future research should focus on in-situ monitoring of these HPHT syntheses to understand the transformation pathways and identify transient or metastable phases.

Investigations into Doping Effects on Electronic and Structural Properties

The intentional introduction of impurity atoms, or dopants, into the crystal lattice of calcium phosphide is a largely unexplored area that holds immense potential for tuning its material properties. Doping can fundamentally alter the electronic band structure, charge carrier concentration, and structural stability of the host material. Both substitutional doping (where a dopant atom replaces a Ca or P atom) and interstitial doping (where a dopant atom occupies a void in the lattice) can be envisioned.

Theoretical studies on similar compounds, such as carbon-doped aluminum phosphide (AlP), show that dopants can induce significant changes, including transitions from semiconducting to metallic or even half-metallic behavior, depending on the dopant element and its lattice position. nih.gov Analogous first-principles calculations for Ca₃P₂ could predict suitable dopants for achieving either n-type or p-type conductivity, a crucial step for its application in electronic devices.

Experimentally, research in the related field of calcium phosphates has demonstrated that a wide variety of cations (e.g., Mg²⁺, Zn²⁺, Sr²⁺, Mn²⁺) can be incorporated into the host lattice, influencing properties like phase stability and biological response. procurementresource.comvizagchemical.com Similar strategies could be applied to calcium phosphide, with research focusing on:

Identifying suitable dopants: Exploring elements with different valencies and ionic radii to substitute for Ca²⁺ or P³⁻.

Controlling dopant concentration: Developing synthesis methods that allow for precise control over the amount of incorporated dopant.

Characterizing doped materials: Employing techniques like X-ray diffraction (XRD) and advanced spectroscopy to determine the lattice location of dopants and the resulting structural distortions.

Measuring property changes: Quantifying the impact of doping on electrical conductivity, thermal transport, and optical properties.

A key challenge will be understanding the interplay between the intended dopants and native defects, such as vacancies, which can also influence the material's electronic behavior. google.com

Theoretical Prediction and Experimental Realization of Novel Properties

The synergy between theoretical prediction and experimental validation is a cornerstone of modern materials discovery. For calcium phosphide, computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the existence of new phases and their properties before they are synthesized in the lab.

A landmark achievement in this area is the theoretical prediction that a high-temperature form of Ca₃P₂ is a topological semimetal. americanelements.comprocurementresource.com Specifically, DFT calculations revealed that this material should host a highly unusual "ring of Dirac nodes" near the Fermi level. americanelements.comprocurementresource.com These features are protected by the crystal's symmetry and are analogous to the electronic properties of graphene. americanelements.com Materials with such topological electronic states are of great interest for their potential in high-speed electronics and quantum computing.

The subsequent synthesis and structural determination of this high-temperature Ca₃P₂ phase provided a stunning experimental realization of these theoretical predictions. americanelements.com This success story highlights a clear path for future research:

Computational Exploration: Use first-principles calculations and structure prediction algorithms to search for other stable or metastable calcium phosphide stoichiometries and polymorphs. vizagchemical.comimarcgroup.com

Property Prediction: Calculate the electronic, magnetic, and vibrational properties of these hypothetical materials to identify candidates with novel functionalities.

Guided Synthesis: Use the theoretical predictions about stability and structure to guide experimental efforts to synthesize the most promising new compounds.

Experimental Verification: Characterize the synthesized materials to confirm their structure and measure their physical properties, closing the loop between theory and experiment.

This iterative approach will accelerate the discovery of advanced calcium phosphide materials with tailored, on-demand properties.

Table 2: Comparison of Theoretical and Experimental Findings for High-Temperature Ca₃P₂

Property Theoretical Prediction Experimental Realization
Crystal Structure Hexagonal, Mn₅Si₃ type (P6₃/mcm) americanelements.com Confirmed via Rietveld refinement of synchrotron XRD data. americanelements.com
Electronic Structure 3D Dirac Semimetal americanelements.com Synthesis of the predicted phase provides the material for future experimental verification (e.g., via ARPES).

Scale-Up Synthesis and Industrial Relevance of Advanced Calcium Phosphide Materials

While calcium phosphide has established industrial uses, primarily as a rodenticide and in pyrotechnics, these applications rely on bulk material produced by conventional high-temperature methods. nih.govprocurementresource.com These methods include the carbothermal reduction of calcium phosphate (B84403) or the direct reaction of the elements at high temperatures (800–1000 °C). wikipedia.org A key challenge for future industrial relevance is the development of scalable, cost-effective, and safe synthesis routes for high-purity, and potentially nanostructured, calcium phosphide materials.

Mechanochemical synthesis , which uses mechanical energy (e.g., high-energy ball milling) to induce chemical reactions, offers a promising alternative. This method can often be performed at room temperature and can produce nanocrystalline materials. However, challenges such as contamination from the milling equipment and the current limitation to laboratory-scale production need to be overcome for industrial adoption. researchgate.net

The industrial relevance of advanced calcium phosphide materials will depend on harnessing the novel properties discovered through fundamental research. If the predicted topological semimetal properties of Ca₃P₂ are experimentally confirmed to yield high charge carrier mobilities, this could open doors to applications in high-speed electronics. Similarly, if doping can be used to reliably control its semiconductor properties, Ca₃P₂ could be used in high-power and high-frequency devices like laser diodes and transistors. americanelements.com The ability to produce sputtering targets of Ca₃P₂ is a step towards its use in thin-film deposition techniques essential for manufacturing electronic components.

Furthermore, calcium phosphide has been demonstrated as a low-cost, air-stable precursor for generating phosphine (B1218219) (PH₃) gas in-situ for the synthesis of high-quality indium phosphide (InP) nanocrystals, which are important for optoelectronics. acs.org This points to a potential market for high-purity Ca₃P₂ as a key starting material in the advanced materials supply chain. The transition from traditional bulk applications to high-value uses in electronics and materials synthesis will drive the need for innovation in scalable and precise manufacturing processes.

Q & A

Q. How to design a study investigating calcium phosphide’s interactions with environmental contaminants (e.g., heavy metals)?

  • Methodological Answer : Employ a cross-sectional design with spiked environmental samples (soil/water). Quantify adsorption isotherms using Langmuir/Freundlich models. Synchrotron-based X-ray absorption spectroscopy (XAS) can elucidate binding mechanisms. Include negative controls (e.g., silica substrates) to isolate Ca₃P₂-specific effects .

Safety & Compliance

Q. What safety protocols are critical for handling calcium phosphide in academic labs?

  • Methodological Answer : Store Ca₃P₂ in airtight containers under argon. Use glove boxes for weighing and handling. Equip labs with PH₃ gas detectors and emergency ventilation. Train personnel on spill response: neutralize residues with copper sulfate solution to suppress PH₃ generation .
  • Table 2: Safety Guidelines
HazardMitigation StrategyReference
Phosphine gas releaseUse fume hoods; install gas scrubbers
Moisture sensitivityStore with desiccants (e.g., molecular sieves)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.